

AF488-DBCO: A Bright and Photostable Probe for Super-Resolution Microscopy

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Introduction

AF488-DBCO is a fluorescent probe that combines the bright and photostable AF488 dye with a DBCO (Dibenzocyclooctyne) moiety. This combination makes it an ideal tool for superresolution microscopy techniques, particularly those relying on click chemistry for labeling. The DBCO group allows for a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is highly specific and biocompatible, making it suitable for labeling biomolecules in living cells.[1][2] AF488 is a green-fluorescent dye known for its high quantum yield and photostability, crucial properties for the demanding illumination conditions of super-resolution imaging.[1][3]

Physicochemical Properties and Spectral Data

A summary of the key quantitative data for AF488-DBCO is presented in the table below. This information is essential for designing and executing super-resolution imaging experiments.



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	~495 nm	[1][4]
Emission Maximum (λem)	~519 nm	[4]
Molar Extinction Coefficient (ϵ)	~73,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.91	[4]
Molecular Weight	~936.08 g/mol	[4]

Applications in Super-Resolution Microscopy

AF488-DBCO is particularly well-suited for various super-resolution techniques due to its brightness and photostability. Its primary application lies in the precise labeling of azide-modified biomolecules through copper-free click chemistry.

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a high-intensity depletion laser is used to narrow the fluorescence emission spot, achieving sub-diffraction resolution. The photostability of the fluorophore is paramount to withstand the intense laser powers used. While direct quantitative comparisons of AF488-DBCO's photostability in STED are not readily available, its structural analog, Alexa Fluor 488, has been shown to be more photostable than other dyes like ATTO 488 under STED imaging conditions.[5] For instance, after repeated STED recordings, the fluorescence intensity of Alexa Fluor 488 showed a slower decrease compared to other dyes.[5] Given that AF488 is structurally identical to Alexa Fluor 488, similar or better performance can be expected from AF488-DBCO.[3]

Stochastic Optical Reconstruction Microscopy (STORM)

STORM and direct STORM (dSTORM) rely on the stochastic photoswitching of individual fluorophores to reconstruct a super-resolved image. The brightness of the "on" state and the number of switching cycles before photobleaching are critical for high-quality reconstructions. The high quantum yield of AF488 suggests a high photon output per switching event, which is beneficial for precise localization in STORM.



A key application of AF488-DBCO in the context of super-resolution microscopy is the imaging of the cytoskeleton, such as microtubules. By metabolically incorporating an azide-containing precursor, cellular structures can be tagged with azides and subsequently labeled with AF488-DBCO for visualization.

Experimental Protocols

Here, we provide detailed protocols for labeling and imaging with AF488-DBCO for super-resolution microscopy.

Protocol 1: Labeling of Cellular Structures via Click Chemistry

This protocol describes the general workflow for labeling azide-modified proteins in cells with AF488-DBCO.

Materials:

- Cells expressing azide-modified protein of interest
- AF488-DBCO (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

- Cell Culture and Fixation:
 - Culture cells on coverslips suitable for microscopy.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Methodological & Application

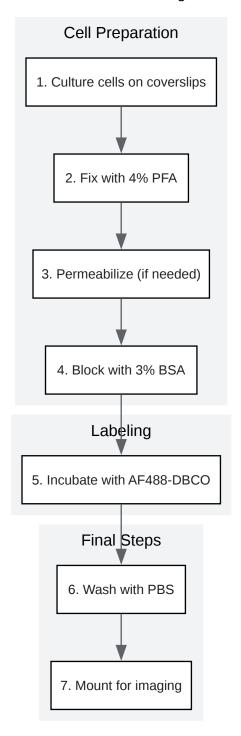




- Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- · Blocking:
 - Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce nonspecific binding.
- AF488-DBCO Labeling:
 - Prepare a labeling solution of AF488-DBCO in PBS at a final concentration of 1-10 μM.
 - Incubate the cells with the AF488-DBCO labeling solution for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS.
- Mounting:
 - Mount the coverslips on microscope slides using an appropriate mounting medium for super-resolution imaging (e.g., a medium with a high refractive index and antifade agents).



Experimental Workflow: Cell Labeling with AF488-DBCO



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Workflow for labeling azide-modified cellular targets with AF488-DBCO.



Protocol 2: STED Microscopy of AF488-DBCO Labeled Structures

This protocol provides a starting point for STED imaging of samples labeled with AF488-DBCO. Optimization of laser powers and acquisition parameters will be necessary for specific instruments and samples.

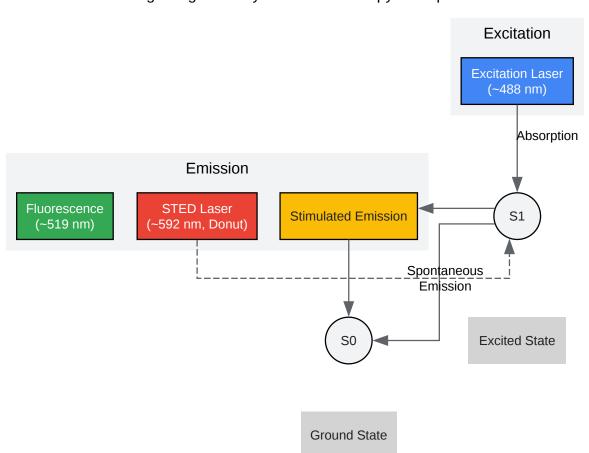
Materials:

- AF488-DBCO labeled sample on a coverslip
- STED microscope equipped with an excitation laser around 488 nm and a depletion laser suitable for AF488 (e.g., 592 nm).

Procedure:

- Microscope Setup:
 - Mount the sample on the STED microscope.
 - Locate the region of interest using conventional confocal microscopy mode.
- Image Acquisition:
 - Switch to STED mode.
 - Set the excitation laser power to a low level to minimize photobleaching.
 - Gradually increase the depletion laser power to achieve the desired resolution improvement.
 - Optimize pixel size and dwell time for adequate signal-to-noise ratio.
 - Acquire STED images.
- Image Processing:
 - If necessary, deconvolve the acquired images to improve resolution and remove noise.





Signaling Pathway: STED Microscopy Principle

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Energy level diagram illustrating the principle of STED microscopy.

Protocol 3: dSTORM Imaging of AF488-DBCO Labeled Structures

This protocol is adapted from dSTORM protocols for other fluorophores and should be optimized for AF488-DBCO.

Materials:

AF488-DBCO labeled sample on a coverslip



- dSTORM imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β-mercaptoethanol).
- dSTORM microscope with a high-power laser for photoswitching (e.g., 488 nm).

Procedure:

- Sample Preparation:
 - Replace the mounting medium with the dSTORM imaging buffer.
- Image Acquisition:
 - Mount the sample on the dSTORM microscope.
 - Illuminate the sample with high laser power at 488 nm to induce photoswitching of the AF488 molecules into a dark state.
 - Acquire a time-lapse series of thousands of frames, capturing the stochastic reactivation and emission of individual fluorophores.
- Data Analysis:
 - Use appropriate software to localize the center of each fluorescence event in each frame with high precision.
 - Reconstruct the final super-resolution image from the accumulated localizations.



Data Acquisition High-power laser illumination to induce photoswitching Acquire thousands of frames of stochastic blinking Data Analysis Localize single molecule emissions in each frame

Logical Relationship: dSTORM Imaging Workflow

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4. Reconstruct super-resolution image from localizations

Workflow for dSTORM imaging and data analysis.

Conclusion

AF488-DBCO is a powerful tool for super-resolution microscopy, offering bright and photostable labeling of biomolecules through a biocompatible click chemistry reaction. The provided protocols serve as a starting point for researchers to implement this probe in their STED and dSTORM imaging experiments, enabling the visualization of cellular structures with unprecedented detail. Further optimization of labeling and imaging conditions will be crucial to achieve the best possible results for specific applications.

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